N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
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Overview
Description
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a complex organic compound characterized by its unique chemical structure This compound features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group, along with a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the incorporation of the glycine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylalanine
- N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylvaline
Uniqueness
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11ClF3N3O2 |
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Molecular Weight |
345.70 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23) |
InChI Key |
DTWFBHRXTFEPBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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